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Compound of Interest

Compound Name: MC1568

Cat. No.: B8055978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of the selective

Class IIa histone deacetylase (HDAC) inhibitor, MC1568, and the broad-spectrum HDAC

inhibitor, valproic acid (VPA). The information presented is based on experimental data from

preclinical studies to assist researchers in selecting the appropriate compound for their

neuroprotection research.
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Feature MC1568 Valproic Acid (VPA)

Primary Mechanism
Selective inhibitor of Class IIa

HDACs (HDAC4, HDAC5)

Broad-spectrum inhibitor of

Class I and IIa HDACs

Other Mechanisms Primarily HDAC inhibition

Inhibition of GSK-3β,

modulation of GABA levels,

regulation of Bcl-2 family

proteins, antioxidant effects

Selectivity High for Class IIa HDACs
Low, affects multiple HDAC

isoforms and other targets

Potency

Effective at low micromolar to

nanomolar concentrations in

vitro

Effective at millimolar

concentrations in vitro

Established Use Research compound
Clinically used as an anti-

epileptic and mood stabilizer

Quantitative Data Comparison
The following tables summarize quantitative data from various neuroprotection studies on

MC1568 and valproic acid. Direct head-to-head comparative studies in neuroprotection models

are limited; therefore, data from individual studies are presented to facilitate a comparative

assessment.
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Parameter MC1568 Valproic Acid

Cell Line
SH-SY5Y neuroblastoma,

Primary Cortical Neurons

SH-SY5Y neuroblastoma,

Microglia, Primary Motor

Neurons

Neurotoxic Insult Thimerosal, MPP+
Glutamate, Lipopolysaccharide

(LPS)

Effective Concentration 1-5 µM (MC1568)[1][2] 0.3-1.2 mM (VPA)[3]

Effect on Cell Viability

Pre-treatment with 3 µM

MC1568 significantly

ameliorated thimerosal-

induced reduction in SH-SY5Y

cell viability.[1] At 5 µM,

MC1568 maximally inhibited

thimerosal-induced cell death

in primary cortical neurons.[1]

1 mM VPA significantly

inhibited glutamate-induced

toxicity and increased the

number of viable SH-SY5Y

cells.[4] VPA (0.3-1.2 mM)

showed a dose-dependent

reduction in microglial cell

viability, inducing apoptosis in

these inflammatory cells.[3]

Effect on Apoptosis

Pre-treatment with 3 µM

MC1568 reduced the amount

of Annexin V-stained

(apoptotic) SH-SY5Y cells

exposed to thimerosal.[1] Co-

administration of 40 mg/kg

MC1568 reduced caspase-3

cleavage in the prefrontal

cortex of rats treated with

thimerosal.[5]

VPA (500-1000 µM) induced a

reduction in cell number,

apoptotic morphology, and

increased caspase-3 cleavage

in a microglial cell line.[6] In a

traumatic brain injury model,

VPA treatment attenuated the

number of TUNEL-positive

(apoptotic) cells.[7]
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Parameter MC1568 Valproic Acid

Animal Model
6-OHDA rat model of

Parkinson's Disease

Rat model of Spinal Cord

Injury (SCI)

Dosage and Administration 0.5 mg/kg i.p. for 7 days[8]
200 mg/kg i.p. twice daily for 7

days[9]

Behavioral Outcome Reduced forelimb akinesia.[8]

Significantly higher Basso-

Beattie-Bresnahan (BBB)

locomotor rating scale scores

compared to saline group

(p<0.05).[9]

Histological Outcome

Partially protected

dopaminergic neurons in the

substantia nigra and their

striatal terminals. Prevented

microglial activation.[8]

Significantly reduced cavity

volume in the spinal cord

compared to the control group

(p<0.05). Decreased

macrophage levels.[9]

Oxidative Stress Markers
Parameter MC1568 Valproic Acid

Model
Not explicitly detailed in the

provided search results.

Glutamate-induced

excitotoxicity in SH-SY5Y cells;

Spinal Cord Injury (SCI) in rats.

Effect on Oxidative Stress
Not explicitly detailed in the

provided search results.

1 mM VPA decreased H2O2

levels in SH-SY5Y cells

exposed to glutamate.[4] VPA

(300 mg/kg) inhibited

superoxide anion production

and inducible NO synthase

(iNOS) expression after SCI in

rats.[10][11]
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MC1568 Signaling Pathway
MC1568 exerts its neuroprotective effects primarily through the selective inhibition of Class IIa

HDACs, namely HDAC4 and HDAC5. This leads to increased histone acetylation and

subsequent changes in gene expression that promote neuronal survival and neurite growth.

MC1568 HDAC4 / HDAC5
(Class IIa)

Inhibits Increased Histone
Acetylation

Leads to Altered Gene
Expression

Neuroprotection
(Neuronal Survival,
Neurite Outgrowth)

Click to download full resolution via product page

MC1568 Signaling Pathway

Valproic Acid Signaling Pathway
Valproic acid has a broader mechanism of action. As a non-selective HDAC inhibitor, it

increases histone acetylation. Additionally, it modulates several other signaling pathways

crucial for neuroprotection, including the inhibition of GSK-3β and the regulation of the Bcl-2

family of apoptosis-related proteins.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8055978?utm_src=pdf-body
https://www.benchchem.com/product/b8055978?utm_src=pdf-body
https://www.benchchem.com/product/b8055978?utm_src=pdf-body-img
https://www.benchchem.com/product/b8055978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Valproic Acid (VPA)

HDACs
(Class I, IIa)

Inhibits

GSK-3β
Inhibits

Bcl-2 Family
(↑Bcl-2, ↓Bax)

Modulates

Increased Histone
Acetylation

Leads to

Neuroprotection

Reduced Apoptosis

Altered Gene
Expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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